molecular formula C6H4F3NO B1304136 6-(Trifluoromethyl)pyridin-3-ol CAS No. 216766-12-0

6-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B1304136
CAS No.: 216766-12-0
M. Wt: 163.1 g/mol
InChI Key: VFOBDHYPESAMAF-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethyl Group Introduction into Aromatic Systems

The journey of trifluoromethylated aromatic compounds began in 1898 when Frédéric Swarts first reported the synthesis of benzotrifluoride. guidechem.com However, it was the work of F. Lehmann in 1927 that first delved into the biological activity of compounds bearing this group. google.com The initial methods often involved harsh conditions, but the potential benefits of the CF₃ group spurred further research. A significant milestone for heterocyclic chemistry was achieved in 1947 with the first reported synthesis of a trifluoromethylpyridine (TFMP), accomplished through the chlorination and subsequent fluorination of picoline. cymitquimica.com This opened the door for the systematic exploration of this new class of compounds.

Significance of Trifluoromethylated Heterocyclic Compounds in Contemporary Chemistry

The introduction of a trifluoromethyl group into a heterocyclic system can dramatically alter its physicochemical properties. guidechem.com The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. guidechem.comcymitquimica.com Consequently, trifluoromethylated heterocycles are prominent in pharmaceuticals and agrochemicals. It is estimated that approximately 25% of pharmaceuticals and over 30% of agrochemicals contain at least one fluorine atom, with the trifluoromethyl group being a frequently utilized moiety. cymitquimica.com These compounds are investigated for a wide range of applications, including as enzyme inhibitors and receptor modulators. google.com

Overview of Trifluoromethyl Pyridine (B92270) Derivatives

Pyridine, a nitrogen-containing six-membered aromatic ring, serves as a critical scaffold in numerous biologically active molecules. The addition of a trifluoromethyl group to this core structure creates a diverse and valuable family of derivatives.

Trifluoromethylated pyridines are classified based on the position of the trifluoromethyl group on the pyridine ring. This substitution can occur at the 2, 3, 4, 5, or 6-position, leading to a wide array of structural isomers, each with distinct chemical and physical properties. cymitquimica.com These compounds can range from simple substituted pyridines to more complex fused heterocyclic systems. They are not only sought after as final products but are also in high demand as key intermediates for building more elaborate molecules. guidechem.comchemdad.com

Table 1: Examples of Trifluoromethylpyridine Derivatives in Agrochemicals

Common Name Substitution Pattern Type
Fluazifop-butyl 5-(Trifluoromethyl)pyridine Herbicide
Flonicamid 4-(Trifluoromethyl)pyridine Insecticide
Sulfoxaflor 6-(Trifluoromethyl)pyridine Insecticide
Fluazinam 5-(Trifluoromethyl)pyridine Fungicide
Pyroxsulam 4-(Trifluoromethyl)pyridine Herbicide

This table contains data compiled from multiple sources. cymitquimica.comchemdad.com

The precise placement of the trifluoromethyl group on the pyridine ring is crucial and dictates the molecule's reactivity and biological function. Historically, derivatives with the CF₃ group at the 3- or 5-position were prevalent in early agrochemical development. cymitquimica.com However, since the 1990s, there has been a marked increase in the development and application of 6-trifluoromethyl-substituted pyridine derivatives. cymitquimica.com This shift highlights the unique properties imparted by this specific substitution pattern, which has proven beneficial in creating novel active ingredients. For instance, the nematicidal activity of Fluazaindolizine is critically dependent on the trifluoromethyl group at the 6-position of its imidazopyridine core. cymitquimica.com

The pyridine ring is often described as a "privileged scaffold" in medicinal chemistry. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its presence in natural products like vitamins have made it a popular choice for drug designers. The pyridine nucleus is found in thousands of existing drug molecules and is a key structural component in agents developed for treating cancer, inflammation, and viral infections. chemicalbook.com The inherent biological relevance of the pyridine core, combined with the advantageous properties of the trifluoromethyl group, makes trifluoromethyl pyridines a particularly potent class of compounds for chemical and biological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOBDHYPESAMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382629
Record name 6-(trifluoromethyl)pyridin-3-ol
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Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

216766-12-0
Record name 6-(Trifluoromethyl)-3-pyridinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(trifluoromethyl)pyridin-3-ol
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Record name 5-Hydroxy-2-(trifluoromethyl)pyridine
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The Chemical Profile of 6 Trifluoromethyl Pyridin 3 Ol

6-(Trifluoromethyl)pyridin-3-ol (CAS No. 216766-12-0) is a specific isomer within the trifluoromethylated pyridine (B92270) family. guidechem.com It is a solid, appearing as a white to light orange powder or crystal, and serves as a valuable building block in organic synthesis. google.com

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 216766-12-0
Molecular Formula C₆H₄F₃NO
Molecular Weight 163.10 g/mol
Appearance White to light orange powder/crystal
Melting Point 174-176 °C
pKa (Predicted) 3.96 ± 0.18

This table contains data compiled from multiple sources. guidechem.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 6 Trifluoromethyl Pyridin 3 Ol

Reactions of the Hydroxyl Group in 6-(Trifluoromethyl)pyridin-3-ol

The hydroxyl group of this compound is a key site for chemical transformations, including oxidation and reactions with various electrophiles.

Oxidation Pathways

The oxidation of secondary alcohols, particularly those bearing a trifluoromethyl group, to their corresponding ketones is a synthetically valuable transformation. However, the strong inductive effect of the trifluoromethyl group presents a challenge, as it increases the activation barrier for oxidation. This is attributed to either the reduced nucleophilicity of the hydroxyl group or an increase in the bond enthalpy of the α-C-H bond. thieme-connect.com

A successful methodology for the oxidation of α-trifluoromethyl alcohols involves the use of a nitroxide catalyst with potassium persulfate as the terminal oxidant. thieme-connect.com This method has proven effective for a range of aromatic, heteroaromatic, and conjugated alcohol substrates. thieme-connect.com While specific studies on the oxidation of this compound using this method are not detailed, the general applicability to heteroaromatic alcohols suggests its potential utility. The reaction mechanism is proposed to involve the oxidation of the nitroxide catalyst to an oxoammonium cation, which then oxidizes the alcohol substrate. thieme-connect.com

Reactions with Electrophiles

The hydroxyl group of this compound can react with various electrophiles. One notable reaction is N-alkylation, which is a precursor step to forming oxidopyridinium betaines for cycloaddition reactions. For instance, methylation of trifluoromethylated pyridin-3-ols with methyl triflate generates pyridinium (B92312) ions in situ. nii.ac.jpnih.govresearchgate.net These intermediates are then deprotonated to form the corresponding oxidopyridinium betaines. nii.ac.jpnih.gov

Reactivity of the Pyridine (B92270) Ring in this compound

The pyridine ring in this compound is electron-deficient due to the nitrogen heteroatom and the potent electron-withdrawing trifluoromethyl group. This electronic nature governs its reactivity towards nucleophiles and electrophiles.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes it susceptible to nucleophilic attack. While specific examples of nucleophilic substitution on this compound are not extensively documented in the provided results, the general principles of pyridine chemistry suggest that positions ortho and para to the nitrogen are activated towards nucleophiles. The trifluoromethyl group further enhances this effect, particularly at adjacent positions.

Reactions with Electrophiles, Influenced by Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through an inductive effect. nih.govscispace.com This property significantly deactivates the pyridine ring towards electrophilic aromatic substitution. The strong deactivating nature of the CF3 group can lead to unusual chemo-, regio-, and stereoselectivity in reactions involving superelectrophiles generated in superacidic media. nih.govscispace.com

Cycloaddition Reactions Involving Oxidopyridinium Betaines

A significant area of reactivity for this compound involves its conversion to an oxidopyridinium betaine (B1666868), which can then undergo cycloaddition reactions. This process represents a powerful method for constructing complex N-heterobicyclic frameworks. nii.ac.jpnih.gov

The generation of the oxidopyridinium betaine is typically achieved through N-methylation of the pyridin-3-ol with an agent like methyl triflate, followed by in-situ deprotonation with a base such as triethylamine (B128534). nii.ac.jpnih.govresearchgate.net The resulting trifluoromethylated oxidopyridinium betaine can then participate in (5+2) cycloaddition reactions with various dipolarophiles, such as N-methylmaleimide, vinyl sulfones, and electron-deficient trans-alkenes. nii.ac.jpnih.gov

The position of the trifluoromethyl group on the pyridine ring has a pronounced effect on the stereoselectivity of these cycloadditions. For this compound, the (5+2) cycloaddition with N-methylmaleimide favors the formation of the endo-cycloadduct. nii.ac.jpnih.govresearchgate.net This is in contrast to 5-trifluoromethylated pyridin-3-ol, which exclusively yields the exo-product. nii.ac.jpnih.gov

Furthermore, the reaction of the oxidopyridinium betaine derived from this compound with phenyl vinyl sulfone produces a mixture of exo and endo isomers, with the exo isomer being the major product. nii.ac.jp This highlights the unique regio- and stereoselectivities imparted by the 6-trifluoromethyl substituent. nii.ac.jpnih.gov Computational studies have been employed to corroborate these experimental findings and provide insight into the reactivity of these trifluoromethylated oxidopyridinium betaines. nii.ac.jpnih.gov

Table 1: Cycloaddition Reactions of Oxidopyridinium Betaines Derived from Trifluoromethylated Pyridin-3-ols

Pyridin-3-ol Reactant Dipolarophile Reaction Type Product(s) Key Observation Reference
This compound N-Methylmaleimide (5+2) Cycloaddition endo- and exo-8-azabicyclo[3.2.1]octane derivatives endo isomer is preferred nii.ac.jp, nih.gov, researchgate.net
This compound Phenyl vinyl sulfone (5+2) Cycloaddition exo- and endo-cycloadducts Mixture with 8:1 ratio of exo to endo nii.ac.jp
2-(Trifluoromethyl)pyridin-3-ol N-Methylmaleimide (5+2) Cycloaddition endo- and exo-8-azabicyclo[3.2.1]octane derivatives endo isomer is preferred nii.ac.jp, nih.gov, researchgate.net
5-(Trifluoromethyl)pyridin-3-ol N-Methylmaleimide (5+2) Cycloaddition exo-8-azabicyclo[3.2.1]octane derivative exo product formed exclusively nii.ac.jp, nih.gov
Formation of Oxidopyridinium Betaines from Trifluoromethylated Pyridin-3-ols

Oxidopyridinium betaines are typically generated from pyridin-3-ols through a two-step process: N-alkylation followed by deprotonation. nii.ac.jp In the case of trifluoromethylated pyridin-3-ols, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group necessitates the use of a potent methylating agent, such as methyl triflate (MeOTf). nii.ac.jpresearchgate.net Weaker agents like iodomethane (B122720) are generally ineffective. nii.ac.jp

The process begins with the N-methylation of the trifluoromethylated pyridin-3-ol. For instance, reacting this compound with methyl triflate in a suitable solvent like toluene (B28343) leads to the formation of a pyridinium salt intermediate. nii.ac.jpresearchgate.net This pyridinium ion is then treated in-situ with a base, commonly triethylamine (Et₃N), to induce deprotonation and generate the corresponding trifluoromethylated 1-methyl-3-oxidopyridinium betaine. nii.ac.jpnih.govresearchgate.net These betaines are highly reactive dipoles and serve as key intermediates for cycloaddition reactions. researchgate.net

The generation of these betaines is a critical dearomative transformation of the parent pyridin-3-ol, paving the way for the construction of novel N-heterobicyclic frameworks. nii.ac.jp

(5+2) Cycloaddition with Activated Alkenes and Dienophiles

The trifluoromethylated oxidopyridinium betaines, once formed, readily undergo (5+2) cycloaddition reactions with various electron-deficient alkenes and dienophiles. nii.ac.jpnih.gov This type of reaction is a powerful tool for constructing 8-azabicyclo[3.2.1]octane derivatives, a scaffold present in tropane (B1204802) alkaloids and other bioactive molecules. nii.ac.jpresearchgate.net

A common dienophile used in these reactions is N-methylmaleimide. nii.ac.jpnih.govresearchgate.net When the in-situ generated 1-methyl-3-oxidopyridinium betaine bearing a 6-trifluoromethyl group is treated with N-methylmaleimide, a (5+2) cycloaddition occurs, yielding trifluoromethylated 8-azabicyclo[3.2.1]octane derivatives. nii.ac.jpnih.gov

The reaction is not limited to maleimides. Other activated alkenes, such as vinyl sulfones and trans-1,2-disubstituted alkenes, also participate in these cycloadditions, leading to a diverse range of complex molecules. nii.ac.jpnih.gov For example, the reaction of the betaine derived from this compound with phenyl vinyl sulfone produces a mixture of cycloadducts. nii.ac.jp These cycloadditions provide access to valuable N-heterobicyclic frameworks that can be further functionalized. nii.ac.jp

Regio- and Stereoselectivity in Cycloaddition Reactions

The cycloaddition reactions of oxidopyridinium betaines derived from this compound exhibit notable regio- and stereoselectivity. The position of the trifluoromethyl group on the pyridine ring plays a crucial role in determining the stereochemical outcome of the reaction. nii.ac.jpnih.gov

In the (5+2) cycloaddition with N-methylmaleimide, the betaine generated from this compound preferentially forms the endo-cycloadduct. nii.ac.jpnih.gov This is in contrast to the reaction with a 5-CF₃-substituted betaine, which exclusively yields the exo-product. nii.ac.jpnih.gov The preference for the endo-isomer in the case of the 6-CF₃ substituted betaine is a significant finding, highlighting the directing effect of the trifluoromethyl group. nii.ac.jp

The regioselectivity is also influenced by the nature of the dienophile. In the reaction with phenyl vinyl sulfone, the betaine from this compound yields a mixture of regioisomers, specifically exo-11ba and endo-10ba, in an 8:1 ratio. nii.ac.jp This outcome differs from the reaction of the 2-CF₃ substituted analogue, which affords a single exo-product. nii.ac.jp These observations underscore the unique influence of the 6-trifluoromethyl group on the regiochemical and stereochemical pathways of the cycloaddition. nii.ac.jpnih.gov

Reactant (Betaine Precursor)DienophileProduct(s)SelectivityReference
This compoundN-MethylmaleimideEndo and Exo CycloadductsEndo-favored nii.ac.jp, nih.gov
This compoundPhenyl Vinyl SulfoneExo-11ba and Endo-10ba8:1 ratio nii.ac.jp
Computational Analysis of Cycloaddition Pathways

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the reactivity and selectivity observed in the cycloaddition reactions of trifluoromethylated oxidopyridinium betaines. nii.ac.jpnih.govresearchgate.net These analyses provide insights into the transition state geometries and energy profiles of the reaction pathways, helping to rationalize the experimental outcomes. nii.ac.jp

DFT calculations have corroborated the observed stereoselectivities. nii.ac.jpnih.gov For the (5+2) cycloaddition with N-methylmaleimide, the computational analysis supports the preference for the endo-product when the trifluoromethyl group is at the 6-position of the oxidopyridinium betaine. nii.ac.jp The calculations reveal that the transition states leading to the endo and exo products have different energy barriers, with the endo pathway being more favorable.

The transition state structures for these cycloadditions are found to be unsymmetrical. nii.ac.jp In the case of endo-transition states, the incipient bond lengths between the betaine and the dienophile are relatively similar. nii.ac.jp However, for exo-transition states, one of these bond lengths is significantly longer, which helps to minimize steric repulsion. nii.ac.jp Despite these distorted transition states, the electronic and steric effects of the 6-trifluoromethyl group are key in dictating the final product distribution. nii.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise information about the chemical environment of individual atoms. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides data on the chemical shifts and coupling constants of hydrogen atoms within a molecule. In the case of pyridinol derivatives, the signals corresponding to the aromatic protons on the pyridine ring are of primary interest. For instance, in a related compound, 2-(4-methoxyphenyl)pyridine, the proton signals appear in the range of δ 6.97–8.70 ppm. rsc.org Similarly, the ¹H NMR spectrum of 2-(3-methoxyphenyl)pyridine (B2638018) shows signals for the pyridine ring protons between δ 6.97 and 8.71 ppm. rsc.org The hydroxyl proton of the pyridinol can often be observed as a broad singlet, though its chemical shift can be highly dependent on solvent and concentration. The specific chemical shifts for the protons on the pyridine ring of this compound are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

Table 1: Representative ¹H NMR Data for Substituted Pyridines

Compound Solvent Chemical Shift (δ) of Pyridine Ring Protons (ppm)
2-(4-Methoxyphenyl)pyridine CDCl₃ 6.97-7.23, 7.60-7.75, 7.90-8.05, 8.64-8.70
2-(3-Methoxyphenyl)pyridine CDCl₃ 6.97, 7.18-7.24, 7.37, 7.51-7.56, 7.59, 7.67-7.76, 8.66-8.71
2-(4-(Trifluoromethyl)phenyl)pyridine CDCl₃ 7.15-7.37, 7.65-7.84, 7.91-8.11, 8.60-8.83
4-(Trifluoromethyl)pyridine - Data not available in specified sources
2-Chloro-6-(trifluoromethyl)pyridine - Data not available in specified sources

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of substituents. The electron-withdrawing trifluoromethyl group generally causes a downfield shift (higher ppm) for the carbon atom to which it is attached and influences the shifts of other carbons in the ring. rsc.org For example, in 2-(4-(trifluoromethyl)phenyl)pyridine, the carbon signals of the pyridine ring appear at δ 120.8, 122.9, 127.1, 137.0, 149.9, and 155.8 ppm in CDCl₃. rsc.org The trifluoromethyl group itself appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. rsc.org

Table 2: ¹³C NMR Data for Substituted Pyridines

Compound Solvent Chemical Shift (δ) of Pyridine Ring Carbons (ppm)
2-(4-(Trifluoromethyl)phenyl)pyridine CDCl₃ 120.8, 122.9, 125.6 (q, J = 3.7 Hz), 127.1, 130.7 (q, J = 32.6 Hz), 137.0, 149.9, 155.8
2-Chloro-6-(trifluoromethyl)pyridine - Data not available in specified sources
2-(3-Methoxyphenyl)pyridine CDCl₃ 55.3, 111.9, 115.0, 119.2, 120.7, 122.2, 129.7, 136.7, 140.8, 149.5, 157.1, 160.0
2-(4-Methoxyphenyl)pyridine CDCl₃ 55.2, 114.0, 119.7, 121.3, 128.1, 131.9, 136.6, 149.4, 157.0, 160.3

Fluorine NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is an essential tool for characterizing fluorinated compounds like this compound. The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. The chemical shift of the CF₃ group is a key diagnostic feature. For instance, the ¹⁹F NMR signal for the trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)pyridine appears at -62.6 ppm in CDCl₃. rsc.org In other trifluoromethyl-substituted aromatic compounds, the chemical shift of the CF₃ group can vary, but it typically falls within a predictable range. rsc.orgrsc.org For example, in 2-methoxy-3-(trifluoromethyl)pyridine, the ¹⁹F NMR signal is observed at -64.03 ppm. rsc.org The sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it a valuable probe for studying intermolecular interactions and conformational changes. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1260-1000 cm⁻¹), and C-F stretching of the trifluoromethyl group (strong bands in the 1350-1150 cm⁻¹ region). The aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.net For 3-hydroxypyridine, absorption maxima are observed, and the position of these can be influenced by the solvent and pH. nih.gov The presence of the trifluoromethyl and hydroxyl groups on the pyridine ring of this compound will influence the wavelengths of maximum absorption (λmax).

Mass Spectrometry Investigations

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern can offer structural clues. For example, the mass spectrum of 3-(trifluoromethyl)pyridine (B54556) shows a prominent molecular ion peak. nist.gov The fragmentation of this compound would likely involve the loss of the trifluoromethyl group (CF₃, 69 Da) or other characteristic fragments. For a related compound, 6-fluoro-3-methoxy-2-(trifluoromethyl)pyridine, fragmentation patterns include the loss of a methoxy (B1213986) group (-OCH₃, 31 Da) or a CF₃ group.

X-ray Diffraction Analysis of Related Pyridinol Structures

While the specific crystal structure of this compound is not detailed in the provided search results, X-ray diffraction analysis of related pyridinol and trifluoromethyl-substituted pyridine structures provides valuable insights into the expected solid-state conformation and intermolecular interactions. For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. nih.gov In this structure, the pyridine ring exhibits typical bond lengths and angles, with the trifluoromethyl group influencing the crystal packing through weak C—H···F and F···F interactions. nih.gov The analysis of milrinone, a pyridinone derivative, also highlights the formation of hydrogen-bonded dimers in the solid state. nih.gov Such studies on analogous compounds suggest that this compound is likely to form hydrogen-bonded networks in the crystalline state, involving the hydroxyl group and the pyridine nitrogen.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies provide profound insights into the molecular structure, electronic properties, and reactivity of this compound. These theoretical approaches complement experimental data, offering a detailed understanding at the atomic level.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity

Density Functional Theory (DFT) has become a vital tool for predicting the geometry and electronic structure of molecules. For this compound, DFT calculations are used to determine its most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles.

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, significantly influences the electronic distribution and geometry of the pyridine ring. Current time information in Santa Barbara County, US. This effect is well-documented in computational studies of related molecules. For instance, in studies of other substituted pyridines, DFT calculations at levels like B3LYP/6-311G+(d,p) have been effectively used to analyze the impact of substituents on the ring's geometry and nucleophilicity. researchgate.net The -CF3 group's high electronegativity (3.46 on the Pauling scale) and its Hammett constant (σ_p = 0.54) indicate a powerful inductive electron-withdrawing effect, which alters the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine. Current time information in Santa Barbara County, US.

Table 1: Representative DFT-Calculated Structural Parameters for a Related Trifluoromethylpyridine Derivative (Note: Data is illustrative, based on studies of similar compounds like 5-(trifluoromethyl)pyridine-2-thiol, as specific data for this compound is not published.)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-CF3~1.52 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond LengthRing C-N~1.34 - 1.38 Å
Bond AngleC-C-CF3~121°
Bond AngleC-C-O (hydroxyl)~119°
Dihedral AngleC-C-C-N (ring)~0°

Prediction of Molecular Orbitals (HOMO/LUMO) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scispace.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

DFT calculations are the standard method for determining the energies of these orbitals. nih.gov For this compound, the electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and, more significantly, the LUMO. This general effect has been quantified in computational studies of related compounds. For example, in a study of 2,6-bis(benzotellurazole)pyridines, the introduction of a -CF3 group lowered the LUMO energy by a substantial 0.38 eV compared to the unsubstituted analog, highlighting its powerful electronic influence. researchgate.netpsu.edu

The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, the pyridine ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, is expected to be distributed over the electron-deficient pyridine ring, with a significant contribution from the carbon atom attached to the trifluoromethyl group. This distribution makes the ring susceptible to nucleophilic attack, a known characteristic of pyridines substituted with strong electron-withdrawing groups. Current time information in Santa Barbara County, US.

Table 2: Predicted Electronic Properties and their Significance for this compound

PropertyDefinitionPredicted Effect of -CF3 GroupSignificance
HOMO Energy Energy of the highest occupied molecular orbital.LoweredIndicates stronger binding of valence electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Significantly Lowered researchgate.netpsu.eduIndicates increased electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO.ReducedSuggests increased chemical reactivity compared to unsubstituted pyridinol.
Global Hardness (η) Proportional to the HOMO-LUMO gap.DecreasedCorrelates with higher reactivity.
Electrophilicity Index (ω) A measure of the ability to accept electrons.IncreasedConfirms the strong electron-accepting nature of the molecule.

Conformational Analysis and Energy Minimization

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, key rotations include the C-C bond connecting the -CF3 group to the pyridine ring and the C-O bond of the hydroxyl group.

Computational studies on related molecules provide insight into the rotational dynamics of the -CF3 group. The barrier to rotation for a -CF3 group on an aromatic ring in an isolated molecule is generally very low. For example, a DFT study of 3-(trifluoromethyl)phenanthrene (B1264758) calculated the rotational barrier to be only 0.40 kcal/mol, indicating nearly free rotation at room temperature. iaea.org However, in a condensed phase or a crystal lattice, intermolecular interactions can increase this barrier significantly. iaea.org For an isolated molecule of this compound, a similarly low rotational barrier for the -CF3 group is expected.

Energy minimization calculations, typically performed alongside geometry optimization, identify the most stable conformer (the global minimum on the potential energy surface). The orientation of the hydroxyl group's hydrogen atom, either pointing towards or away from the ring's nitrogen atom, would also be a critical factor in determining the lowest energy conformation due to potential intramolecular hydrogen bonding or steric repulsion. The most stable conformer represents the most probable structure of the molecule in the gas phase.

Molecular Dynamics Simulations for Ligand-Protein Interactions (where applicable to derivatives)

While this compound itself is a building block, its derivatives are of significant interest in medicinal chemistry. Notably, this scaffold is used in the synthesis of inhibitors for Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerosis. rcsb.org Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, providing detailed insights into how a ligand (inhibitor) binds to its protein target.

MD simulations can model the dynamic process of a ligand entering the active site of a protein, revealing key interactions, conformational changes in both the ligand and the protein, and the stability of the resulting complex. For example, docking and MD studies on the Lp-PLA2 inhibitor Darapladib, which contains a trifluoromethyl-phenyl moiety, have been performed to understand its binding mode. These simulations show that the inhibitor forms specific hydrogen bonds and hydrophobic interactions within the active site of Lp-PLA2.

In the context of a derivative of this compound, an MD simulation would typically involve:

System Setup: Placing the inhibitor and the Lp-PLA2 protein (whose crystal structure is known) in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

Such simulations are crucial for rational drug design, allowing chemists to predict how modifications to the inhibitor's structure, such as altering substituents on the pyridine ring, might improve its binding affinity and selectivity for Lp-PLA2. rcsb.org

Conclusion

While not an end product itself, 6-(Trifluoromethyl)pyridin-3-ol stands out as a strategically important intermediate in contemporary chemical research. Its structure combines the biologically relevant pyridine (B92270) scaffold with the property-enhancing trifluoromethyl group at the increasingly important 6-position. Its documented use in the synthesis of advanced therapeutic candidates, including Lp-PLA₂ inhibitors and ferroptosis modulators, underscores its value to medicinal chemists. The continued exploration of this and related trifluoromethylated pyridines is poised to yield further innovations in the development of novel, effective chemical agents.

An in-depth analysis of the synthetic routes for this compound and its analogs reveals a landscape of chemical innovation. The incorporation of the trifluoromethyl group into the pyridine scaffold is a key focus in the development of pharmaceuticals and agrochemicals, lending the target molecules enhanced metabolic stability, lipophilicity, and binding affinity. nih.govrsc.orgnih.gov This article delves into the primary methodologies for synthesizing these valuable compounds, adhering to a structured examination of established and emerging techniques.

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways for 6-(Trifluoromethyl)pyridin-3-ol and its Derivatives

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and application of this compound. While traditional methods exist, future research is geared towards more innovative and sustainable approaches.

One promising avenue is the adoption of flow chemistry . This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and the potential for seamless scale-up. The one-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor has been demonstrated, showcasing the potential for rapid and efficient production. nih.govtechnologynetworks.comresearchgate.net The Bohlmann-Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine (B1217469) synthesis, for instance, can be adapted for continuous processing. nih.govtechnologynetworks.comresearchgate.net Furthermore, autonomous self-optimizing flow systems can be employed to rapidly identify optimal reaction conditions for the synthesis of related pyridine-oxazoline (PyOX) ligands, a strategy that could be adapted for this compound derivatives. rsc.org

Microwave-assisted organic synthesis (MAOS) represents another significant area for exploration. This technique can dramatically reduce reaction times and improve yields. researchgate.net The synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids has been efficiently achieved using a microwave-assisted click chemistry approach, highlighting the utility of this method for creating complex derivatives. researchgate.net

Furthermore, the development of novel catalytic systems is crucial. A patented method for the preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates highlights the potential for new synthetic strategies that avoid hazardous reagents and unstable intermediates. google.com Research into catalyst-free methods, such as visible-light-induced cycloaddition reactions for the synthesis of trifluoromethyl-containing epoxides, also presents an exciting frontier. rsc.org

Synthetic ApproachKey AdvantagesPotential Application for this compound
Flow Chemistry Precise control, scalability, improved safety, high yieldHigh-throughput synthesis and optimization of derivatives
Microwave-Assisted Synthesis Reduced reaction times, improved yieldsRapid generation of a library of diverse derivatives
Novel Catalysis Use of less hazardous materials, improved efficiencyDevelopment of more sustainable and industrially viable synthetic routes
Catalyst-Free Methods Reduced cost and environmental impactGreener synthesis of the core structure and its analogues

Expansion of Biological Activity Profiling and Target Identification

The trifluoromethylpyridine scaffold is a well-established pharmacophore in agrochemicals and pharmaceuticals. Future research should focus on a broader and more systematic evaluation of the biological activities of this compound derivatives and the identification of their specific molecular targets.

A significant area of interest is in the development of antimicrobial agents . For instance, novel trifluoromethyl pyrimidine (B1678525) compounds have demonstrated activity against Mycobacterium tuberculosis. The exploration of this compound derivatives for their antimycobacterial potential is a logical next step.

In the realm of oncology , pyridine and pyrimidine derivatives are being investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov A systematic screening of this compound analogues against a panel of cancer cell lines and key oncogenic kinases could uncover novel anticancer agents. nih.gov Furthermore, 1,2,3-triazole-containing pyridine derivatives have shown promise as anti-lung cancer agents, suggesting that similar derivatives of this compound could be explored. frontiersin.org

The fight against parasitic diseases also presents opportunities. In silico screening of pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives has identified potential antimalarial candidates that target the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. malariaworld.org This computational approach can be applied to a virtual library of this compound derivatives to identify promising hits for further experimental validation.

Additionally, the investigation of neurological disorders is a worthwhile pursuit. Substituted pyridines have been identified as novel dopamine (B1211576) transporter (DAT) inhibitors, which could have therapeutic applications in conditions like Parkinson's disease and depression. nih.gov

Therapeutic AreaPotential Molecular Target(s)Rationale for Investigation
Infectious Diseases Mycobacterium tuberculosis enzymes, Plasmodium falciparum DHFRKnown activity of related trifluoromethylated heterocycles.
Oncology EGFR, other oncogenic kinasesEstablished role of pyridine scaffolds in anticancer drug design. nih.gov
Neurology Dopamine Transporter (DAT)Discovery of substituted pyridines as DAT inhibitors. nih.gov

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies

To accelerate the discovery of potent and selective drug candidates, advanced computational modeling techniques are indispensable. Future research should leverage these tools to build robust structure-activity relationship (SAR) models for this compound derivatives.

Pharmacophore modeling and virtual screening can be employed to identify novel inhibitors for specific biological targets. For example, this approach has been successfully used to identify potential inhibitors of Plasmodium falciparum 5-aminolevulinate synthase. nih.gov A similar strategy can be applied to targets relevant to the desired therapeutic area for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be conducted to correlate the physicochemical properties of a series of derivatives with their biological activity. This will provide valuable insights into the key structural features required for optimal potency and selectivity. The development of SAR maps can be a visually intuitive tool to guide the design of new analogues. nih.gov

Molecular docking and molecular dynamics (MD) simulations can provide a detailed understanding of the binding interactions between the ligands and their target proteins at the atomic level. These simulations can help to rationalize observed SAR data and guide the design of new derivatives with improved binding affinity. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is crucial for optimizing the pharmacokinetic properties of lead compounds. nih.gov By predicting these properties early in the drug discovery process, researchers can prioritize compounds with a higher likelihood of success in clinical development.

Computational TechniqueApplication in Drug DiscoveryRelevance for this compound
Pharmacophore Modeling Virtual screening to identify novel hits.Rapidly screen large virtual libraries of derivatives.
QSAR Correlate chemical structure with biological activity.Guide the design of more potent and selective analogues.
Molecular Docking & MD Predict binding modes and affinities.Understand and optimize ligand-target interactions.
In silico ADME Predict pharmacokinetic properties.Prioritize compounds with favorable drug-like properties. nih.gov

Investigation of Materials Science Applications

The unique properties conferred by the trifluoromethyl group, such as high thermal stability and chemical resistance, suggest that this compound and its derivatives could have significant applications in materials science. This remains a largely unexplored avenue of research.

One potential application is in the development of novel fluoropolymers . The incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical inertness, and specific optical or electronic properties. These materials could find use in demanding applications such as high-performance coatings, membranes, and electronic components.

Furthermore, the ability of the pyridinol group to participate in hydrogen bonding and coordinate with metal ions opens up possibilities for the creation of supramolecular assemblies and coordination polymers . These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing.

The investigation of the liquid crystalline properties of derivatives of this compound could also be a fruitful area of research. The rigid pyridine core combined with flexible side chains could lead to the formation of liquid crystalline phases with potential applications in display technologies and optical devices.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

As mentioned earlier, microwave-assisted synthesis is a key green chemistry technique that can reduce energy consumption and solvent use. researchgate.net The use of catalyst-free reaction conditions , where possible, is another important goal. rsc.orgresearchgate.netrsc.orgresearchgate.net

The use of ionic liquids as recyclable reaction media is a promising green alternative to volatile organic solvents. mdpi.commdpi.commonash.edufrontiersin.orgrsc.org Research into the use of ionic liquids for the synthesis of this compound and its derivatives could lead to more sustainable manufacturing processes.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. The enzymatic synthesis of fluorinated amino acids has been demonstrated, and exploring the potential of biocatalysts for the synthesis of this compound or its precursors is a compelling future direction. nih.gov

The development of organocatalysts , such as 3,5-bis(trifluoromethyl) phenylammonium triflate, which can be used in small quantities and are often less toxic than metal-based catalysts, is another important aspect of green chemistry to be explored. jourcc.com

Green Chemistry ApproachBenefitPotential for this compound Synthesis
Microwave-Assisted Synthesis Reduced energy consumption and reaction times. researchgate.netEfficient and rapid synthesis of derivatives.
Catalyst-Free Reactions Reduced waste and cost. rsc.orgresearchgate.netrsc.orgresearchgate.netCleaner synthetic routes to the core structure.
Ionic Liquids Recyclable and non-volatile solvents. mdpi.commdpi.commonash.edufrontiersin.orgrsc.orgSustainable reaction media for synthesis.
Biocatalysis High selectivity and mild reaction conditions. nih.govEnantioselective synthesis of chiral derivatives.
Organocatalysis Lower toxicity and environmental impact. jourcc.comMetal-free catalytic systems for key synthetic steps.

Q & A

Q. Table 1: Comparative Reactivity of this compound Derivatives

Substituent PositionReaction TypeYield (%)Key ObservationReference
C3 (-OH)Benzylation85Enhanced stability, reduced polarity
C6 (-CF₃)Suzuki Coupling72Steric hindrance lowers efficiency

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Notes
This compoundCYP3A412.3Moderate inhibition
4-Amino-6-CF₃-pyridin-3-olEGFR Kinase0.45Improved hydrophobic interaction

Safety and Compliance

  • Handling Fluorinated Compounds : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Store under inert gas (N₂) at 2–8°C to prevent degradation .
  • Ethical Compliance : Adhere to institutional guidelines for biochemical assays. No FDA approval exists for human/animal testing of this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.